1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole is an organic compound that belongs to the class of sulfonylimidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with an ethyl and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole
- 1-(3-Ethyl-4-methoxyphenyl)sulfonylpyrrole
- 1-(3-Ethyl-4-methoxyphenyl)sulfonylthiazole
Uniqueness
1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-10-8-11(4-5-12(10)17-2)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYFNSZOGJCJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.